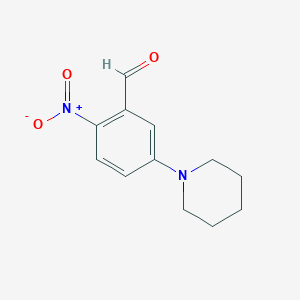
Uracel, 3-ethyl-
概要
説明
3-Ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production methods for 3-Ethylpyrimidine-2,4(1H,3H)-dione often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
化学反応の分析
Types of Reactions
3-Ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, dihydropyrimidines, and other functionalized derivatives. These products have diverse applications in pharmaceuticals and agrochemicals .
科学的研究の応用
3-Ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors, leading to various physiological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in cell cycle arrest and apoptosis, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
Pyrimidine: The parent compound with a similar structure but without the ethyl group.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine: A derivative with additional oxygen atoms.
5-Ethylpyrimidine-2,4-dione: A positional isomer with the ethyl group at a different position.
Uniqueness
3-Ethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position influences its reactivity and interactions with biological targets, differentiating it from other pyrimidine derivatives .
特性
CAS番号 |
5148-09-4 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
140.14 g/mol |
IUPAC名 |
3-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-5(9)3-4-7-6(8)10/h3-4H,2H2,1H3,(H,7,10) |
InChIキー |
JBNOCTYRKGYYBW-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C=CNC1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 3-[4-(4-aminophenyl)piperazin-1-yl]propanoate](/img/structure/B8720690.png)
![2-[4-(2-Bromoethoxy)naphthalen-1-yl]-1-benzofuran-3-carboxylic acid](/img/structure/B8720697.png)
![8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8720707.png)



